molecular formula C18H21NO5 B7831620 ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate

ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate

Cat. No.: B7831620
M. Wt: 331.4 g/mol
InChI Key: YILZEEJCZVJVGJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

    Attachment of the Ethoxy-oxobutyl Side Chain: This step involves the alkylation of the indole core with an appropriate ethoxy-oxobutyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification Techniques: Use of recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ethyl 1-(4-ethoxy-4-oxobutyl)-3-carboxy-1H-indole-2-carboxylate.

    Reduction: Ethyl 1-(4-ethoxy-4-oxobutyl)-3-hydroxymethyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: Used in the study of enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.

    Material Science: Its derivatives can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate depends on its specific application:

    In Medicinal Chemistry: It may act by interacting with specific enzymes or receptors, modulating their activity. The indole core is known to bind to various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

    In Biological Studies: It can serve as a probe to study the binding interactions and conformational changes in proteins.

Comparison with Similar Compounds

Ethyl 1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives:

    Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate: Lacks the formyl group, which may alter its reactivity and biological activity.

    1-(4-ethoxy-4-oxobutyl)-3-formyl-1H-indole-2-carboxylic acid: The carboxylic acid group instead of the ester may affect its solubility and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and biological studies. Understanding its synthesis, reactivity, and applications can pave the way for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

ethyl 1-(4-ethoxy-4-oxobutyl)-3-formylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-3-23-16(21)10-7-11-19-15-9-6-5-8-13(15)14(12-20)17(19)18(22)24-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILZEEJCZVJVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2C(=C1C(=O)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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